molecular formula C17H25NO4S B558064 (S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid CAS No. 201419-15-0

(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid

Cat. No. B558064
M. Wt: 339.5 g/mol
InChI Key: LIUGCVMBJYHYNA-AWEZNQCLSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It can include looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

A study by Heydari et al. (2007) demonstrates the efficient and environmentally benign use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines. This process is crucial for peptide synthesis, as N-tert-butoxycarbonyl amino acids resist racemization. The tert-butoxycarbonyl group is easily cleaved, making it a versatile protective group in the synthesis of multifunctional targets (Heydari, Roohollah Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Synthesis of Non-proteinogenic Amino Acids

Qin et al. (2014) highlighted the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate in Biotin production. This work illustrates the role of tert-butoxycarbonyl-protected amino acids in synthesizing complex molecules involved in essential metabolic cycles (Qin, Tang, Wang, Wang, Huang, Wang, & Huang, 2014).

Development of Pharmaceutical Intermediates

Abreu et al. (2003) explored the synthesis of novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety through Michael addition and palladium-catalyzed cross-couplings. This methodology supports the development of amino acid derivatives linked to therapeutic compounds (Abreu, Silva, Ferreira, & Queiroz, 2003).

Synthesis of Protected Amino Acid Derivatives

Temperini et al. (2020) presented a synthetic strategy for orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), utilizing tert-butyloxycarbonyl as a protective group. This approach is integral for synthesizing non-proteinogenic amino acids with specific configurations, showcasing the versatility of tert-butyloxycarbonyl protection in complex amino acid synthesis (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying its Material Safety Data Sheet (MSDS) and understanding the precautions needed when handling it.


Future Directions

This involves looking at current research on the compound and identifying potential future applications or areas of study.


I hope this general information is helpful. If you have a specific question about a particular aspect of “(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid” or another compound, feel free to ask!


properties

IUPAC Name

(2S)-4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUGCVMBJYHYNA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427358
Record name N-(tert-Butoxycarbonyl)(4-methylphenyl)-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid

CAS RN

201419-15-0
Record name N-(tert-Butoxycarbonyl)(4-methylphenyl)-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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